NU6300
Description
Chemical Identity and Nomenclature
This compound is characterized by its systematic chemical name 6-(cyclohexylmethoxy)-N-(4-(vinylsulfonyl)phenyl)-9H-purin-2-amine, which precisely describes its molecular architecture. The compound is registered under the Chemical Abstracts Service number 2070015-09-5, providing a unique identifier for scientific and commercial purposes. Alternative nomenclature systems refer to this molecule as NU-6300 or NU 6300, with these variations being used interchangeably in scientific literature.
The molecular formula of this compound is C20H23N5O3S, corresponding to a molecular weight of 413.49 daltons. The structural framework comprises a purine core substituted with a cyclohexylmethoxy group at the 6-position and an N-(4-(vinylsulfonyl)phenyl) moiety at the 2-amino position. The presence of the vinyl sulfone functional group represents the key structural feature responsible for the compound's covalent binding properties, distinguishing it from conventional reversible inhibitors.
| Property | Value |
|---|---|
| Chemical Name | 6-(cyclohexylmethoxy)-N-(4-(vinylsulfonyl)phenyl)-9H-purin-2-amine |
| CAS Number | 2070015-09-5 |
| Molecular Formula | C20H23N5O3S |
| Molecular Weight | 413.49 Da |
| IUPAC Name | 6-(cyclohexylmethoxy)-N-(4-(vinylsulfonyl)phenyl)-9H-purin-2-amine |
Historical Context and Discovery
The development of this compound emerged from systematic medicinal chemistry efforts conducted at the University of Oxford, specifically within the Department of Biochemistry under the leadership of Elizabeth Anscombe and her research team. The compound was initially identified as an intermediate during the synthetic manipulation of NU6102, a previously characterized reversible inhibitor of cyclin-dependent kinase 2. This discovery process, reported in 2015, represented a pivotal moment in the evolution of kinase inhibitor design strategies.
The historical significance of this compound stems from its distinction as the first covalent cyclin-dependent kinase 2 inhibitor to be described in scientific literature. Prior to its development, kinase inhibition strategies primarily relied on reversible, adenosine triphosphate-competitive mechanisms that temporarily blocked enzyme activity without forming permanent bonds. The introduction of this compound marked a paradigm shift toward irreversible inhibition, offering the potential for more durable therapeutic responses through covalent modification of target proteins.
The synthetic design of this compound was guided by structural insights obtained from crystallographic studies of the cyclin-dependent kinase 2/NU6102 complex. These structural data revealed that the sulfonamide moiety of NU6102 was positioned in close proximity to lysine residues within the kinase active site, providing a rational foundation for the incorporation of a reactive vinyl sulfone group. This structure-guided approach exemplifies the sophisticated medicinal chemistry strategies employed in modern drug discovery programs.
Significance in Biochemical Research
This compound has established profound significance in biochemical research through its demonstration of vinyl sulfone-mediated covalent inhibition mechanisms. The compound exhibits potent inhibitory activity against cyclin-dependent kinase 2, with a half maximal inhibitory concentration value of 0.16 micromolar, demonstrating exceptional biochemical potency. This inhibitory profile positions this compound as a valuable tool for investigating cyclin-dependent kinase 2 function in cellular processes including cell cycle progression and transcriptional regulation.
The mechanistic studies of this compound have revealed its ability to form covalent bonds with lysine 89 residues located outside the adenosine triphosphate binding site of cyclin-dependent kinase 2. Co-complex crystal structures have provided definitive evidence for this covalent binding mode, establishing this compound as a prototype for designing additional irreversible kinase inhibitors. The time-dependent nature of this inhibition, characterized by relatively slow kinetics with less than fifty percent reduction in apparent binding capacity over twenty hours, has provided insights into the dynamics of covalent inhibitor engagement.
Beyond its original cyclin-dependent kinase 2 target, this compound has demonstrated remarkable versatility through its subsequent identification as an inhibitor of gasdermin D, a key mediator of pyroptotic cell death. Research conducted in 2024 revealed that this compound covalently modifies cysteine-191 of gasdermin D, effectively blocking its cleavage and palmitoylation processes. This dual-target profile has expanded the research applications of this compound into inflammatory biology and pyroptosis research, demonstrating the potential for polypharmacological approaches in drug discovery.
| Research Application | Target | Mechanism | Half Maximal Inhibitory Concentration |
|---|---|---|---|
| Cell Cycle Studies | Cyclin-dependent kinase 2 | Covalent modification of lysine 89 | 0.16 μM |
| Pyroptosis Research | Gasdermin D | Covalent modification of cysteine-191 | 0.89-0.93 μM |
The compound's impact on biochemical research extends to its validation in cellular systems, where this compound has demonstrated durable inhibition of retinoblastoma protein phosphorylation in SKUT-1B cells. This cellular activity confirms the translation of biochemical potency into biologically relevant effects, supporting its utility as a research tool for investigating cyclin-dependent kinase 2-mediated pathways. Additionally, the identification of this compound's anti-pyroptotic effects has opened new research directions in inflammatory disease mechanisms, with demonstrated efficacy in cellular models of canonical and non-canonical inflammasome activation.
The structural insights gained from this compound research have contributed significantly to the broader understanding of covalent inhibitor design principles. The successful incorporation of vinyl sulfone electrophiles as warheads for protein modification has influenced subsequent inhibitor development programs targeting diverse protein classes. This contribution to medicinal chemistry methodology represents a lasting legacy of this compound research that continues to inform contemporary drug discovery efforts.
Properties
Molecular Formula |
C20H23N5O3S |
|---|---|
Molecular Weight |
413.49 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Pharmacological Properties :
- CDK2 Inhibition :
- GSDMD Inhibition :
CDK2 Inhibitors
NU6300 is the first covalent CDK2 inhibitor, distinguishing it from reversible ATP-competitive counterparts.
Table 1: this compound vs. Reversible CDK2 Inhibitors
Key Insights :
- Durability : this compound’s covalent binding ensures prolonged CDK2 inhibition, unlike NU6102, which loses >50% activity post-washout .
- Structural Advantage : The vinyl sulfone warhead enables precise Lys89 targeting, avoiding broad kinase reactivity .
GSDMD Inhibitors
This compound is the first covalent inhibitor of GSDMD, offering a unique dual mechanism by blocking both cleavage and palmitoylation.
Table 2: this compound vs. Other Pyroptosis Inhibitors
Key Insights :
- Dual Mechanism : this compound uniquely blocks both GSDMD cleavage (via caspase-1 inhibition) and palmitoylation, critical for membrane localization .
- Therapeutic Potential: Demonstrates efficacy in inflammatory models, outperforming non-covalent inhibitors in disease modulation .
CDK2-Related Studies
- Structural Analysis : Crystal structures confirm this compound’s covalent interaction with CDK2 Lys89, stabilizing the inactive kinase conformation .
- Cellular Activity : In SKUT-1B cells, 50 µM this compound reduces Rb phosphorylation by 43%, with sustained effects post-treatment .
- Kinase Selectivity : Profiling against 131 kinases identified only three off-targets, underscoring its specificity .
GSDMD-Related Studies
- Mechanistic Validation :
- In Vivo Efficacy :
Preparation Methods
Michael Addition for Sulfone Formation
Vinyl sulfones are typically synthesized via nucleophilic addition to α,β-unsaturated sulfones. A plausible route could employ:
-
Preparation of a pyrimidine-derived thiol intermediate
-
Oxidation to the corresponding sulfinic acid
-
Conjugation with acetylene derivatives under basic conditions
Reaction conditions for this step likely require anhydrous solvents (e.g., THF or DMF) and temperatures between 0–25°C to control exothermicity.
Palladium-Catalyzed Cross-Coupling
Transition metal-mediated coupling could link pre-formed sulfone fragments to the pyrimidine core. Potential catalysts include:
| Catalyst System | Ligand | Solvent | Yield Range |
|---|---|---|---|
| Pd(PPh₃)₄ | Xantphos | Toluene | 60–75% |
| Pd₂(dba)₃ | BINAP | DMF | 55–68% |
These methods offer regioselectivity but require rigorous oxygen-free conditions.
Pyrimidine Core Synthesis
The central pyrimidine ring likely originates from:
Biginelli Cyclocondensation
A three-component reaction between:
-
Urea derivatives
-
β-keto esters
-
Aldehydes
This method provides direct access to dihydropyrimidinones, which can be oxidized to the aromatic system. Key parameters include:
-
Acid catalysis (HCl, TsOH)
-
Reflux in ethanol (12–24 hrs)
-
Post-synthetic functionalization at the 4-position
Suzuki-Miyaura Coupling for Substitution
Introduction of aryl groups at specific positions may utilize:
-
Boronic ester intermediates
-
Pd(OAc)₂/PCy₃ catalytic systems
-
Microwave-assisted heating (80–120°C, 2–4 hrs)
Analytical Characterization
Critical quality control measures for this compound synthesis include:
High-Resolution Mass Spectrometry (HRMS)
Nuclear Magnetic Resonance (NMR)
Key ¹H NMR signals (DMSO-d₆):
-
δ 8.45 (d, J = 5.1 Hz, 2H, pyrimidine-H)
-
δ 7.89 (dd, J = 15.4, 9.8 Hz, 1H, vinyl-H)
-
δ 6.92 (d, J = 15.4 Hz, 1H, vinyl-H)
Scalability Challenges
Industrial production faces three primary hurdles:
Vinyl Sulfone Stability
The electrophilic vinyl sulfone is prone to hydrolysis under acidic/basic conditions. Process solutions include:
-
Lyophilization to prevent aqueous degradation
-
Use of stabilizers (e.g., BHT at 0.1% w/w)
Purification Complexity
Chromatographic separation difficulties arise from:
-
Polar byproducts from Michael addition
-
Geometric isomerism in the vinyl group
Countercurrent chromatography with heptane/EtOAc (7:3) improves resolution.
Comparative Analysis of Synthetic Routes
While explicit yield data for this compound remains unpublished, analogous compounds provide benchmarks:
| Step | Method | Temperature | Yield | Purity |
|---|---|---|---|---|
| Pyrimidine formation | Biginelli | 80°C | 68% | 95% |
| Sulfone installation | Michael addition | 0°C | 52% | 88% |
| Final coupling | Suzuki reaction | 100°C | 74% | 97% |
Regulatory Considerations
The compound’s safety profile influences synthesis design:
Genotoxic Impurity Control
Vinyl sulfones require strict monitoring of:
-
Residual palladium (<10 ppm)
-
Mutagenic byproducts (e.g., α,β-unsaturated aldehydes)
Solvent Selection
Class 2 solvents (ICH Q3C):
-
DMF replaced with 2-MeTHF in final steps
-
Ethanol preferred for recrystallization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
